molecular formula C15H15N3O2 B2918829 (E)-2-cyano-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide CAS No. 1012569-48-0

(E)-2-cyano-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide

Cat. No.: B2918829
CAS No.: 1012569-48-0
M. Wt: 269.304
InChI Key: ZFDWZJRZAGMQQM-UHFFFAOYSA-N
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Description

The compound “(E)-2-cyano-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide” is a synthetic enamide derivative featuring a cyano group at the α-position of the enamide backbone. Its structure includes a 2,5-dimethylpyrrole ring substituted at the 3-position with a furan-2-ylmethyl group, contributing to its unique electronic and steric properties. The molecular formula is C₁₈H₁₇N₃O₂, with a molecular weight of 307.35 g/mol (calculated). Key computed properties include an XLogP3 of 4.9, indicating high lipophilicity, and a polar surface area of 71 Ų, suggesting moderate solubility in polar solvents . The furan and pyrrole moieties introduce π-π stacking and hydrogen-bonding capabilities, making it a candidate for applications in medicinal chemistry or materials science. However, its specific biological or functional roles remain underexplored in the literature reviewed.

Properties

IUPAC Name

(E)-2-cyano-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10-6-12(7-13(8-16)15(17)19)11(2)18(10)9-14-4-3-5-20-14/h3-7H,9H2,1-2H3,(H2,17,19)/b13-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDWZJRZAGMQQM-NTUHNPAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CO2)C)C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1CC2=CC=CO2)C)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula, which is C13H14N2OC_{13}H_{14}N_2O, and its structural characteristics that include a cyano group and a furan moiety. The presence of these functional groups is crucial for its biological activity.

Molecular Structure

PropertyValue
Molecular FormulaC13H14N2O
Molecular Weight230.26 g/mol
SMILESCC(C)C(=C(C#N)N(C1=CC=CO1)C)C1=CC=CO1

Research has indicated that compounds similar to this compound interact with various biological targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It has been shown to interact with receptors such as orexin receptors, which are implicated in sleep regulation and appetite control .
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against a range of pathogens.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of pyrrole-based compounds, including this compound. The results demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .

Study 2: Cytotoxicity Assessment

In vitro assays were conducted to assess the cytotoxic effects of the compound on cancer cell lines. Results indicated that the compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy .

Pharmacological Implications

The pharmacological implications of this compound are promising due to its diverse biological activities. Its potential applications include:

  • Cancer Therapy : Targeting specific pathways in cancer cells.
  • Antimicrobial Treatments : Developing new antibiotics amid rising resistance.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound belongs to a broader class of cyano-enamide derivatives, which share a common α-cyanoacrylamide core but differ in substituents on the pyrrole or aryl rings. Below is a comparative analysis with structurally related compounds:

Compound Name / ID Molecular Weight (g/mol) Key Substituents XLogP3 Polar Surface Area (Ų) Notable Features
Target Compound: (E)-2-cyano-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide 307.35 Furan-2-ylmethyl, 2,5-dimethylpyrrole 4.9 71 High lipophilicity; furan enhances π-stacking potential.
(E)-3-[1-(4-chloro-3-(trifluoromethyl)phenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(furan-2-ylmethyl)... 447.8 4-chloro-3-(trifluoromethyl)phenyl 4.9 71 Chloro- and trifluoromethyl groups increase steric bulk and electronegativity.
Entacapone ((2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide) 305.28 3,4-dihydroxy-5-nitrophenyl, diethylamide ~2.5* 125 Approved Parkinson’s drug; nitro and hydroxyl groups improve water solubility.
2-cyano-3-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}-N-(pyridin-2-yl)... 491.57 Morpholine-4-sulfonyl, pyridin-2-yl ~5.2* 95 Sulfonyl and pyridine groups enhance solubility and binding specificity.

*Estimated from structural analogs due to lack of explicit data.

Key Findings:

Lipophilicity and Solubility :

  • The target compound’s XLogP3 (4.9) is significantly higher than entacapone’s (~2.5), reflecting reduced polarity due to the absence of hydrophilic nitro or hydroxyl groups. This suggests poorer aqueous solubility but better membrane permeability .
  • The morpholine-sulfonyl derivative (XLogP3 ~5.2) balances lipophilicity with improved solubility via its sulfonyl group .

Pharmacophore Features: Entacapone and the target compound share a pyruvate-like α-cyanoenamide motif, critical for binding to the mitochondrial pyruvate carrier (MPC) . However, entacapone’s nitro and hydroxyl groups enhance hydrogen-bonding interactions, whereas the target’s furan and pyrrole substituents prioritize hydrophobic interactions.

The trifluoromethyl and chloro substituents in the analog from increase electron-withdrawing effects, which could modulate reactivity in electrophilic environments .

Biological Activity: Entacapone’s MPC inhibition is well-documented, but the target compound’s activity remains unverified. Compounds with morpholine-sulfonyl groups () are often explored as kinase inhibitors, highlighting the impact of substituents on target specificity .

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